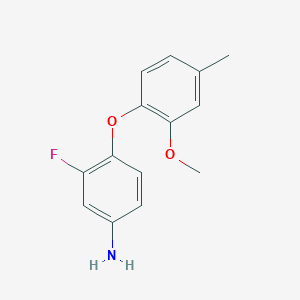

3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

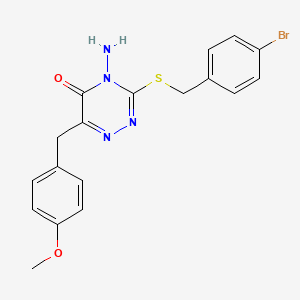

“3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” is a chemical compound with the molecular formula C14H14FNO2 and a molecular weight of 247.26 . It is used for research purposes .

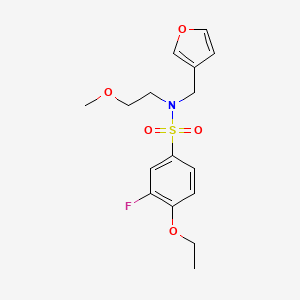

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluoro group at the 3rd position and a methoxy group at the 4th position . The methoxy group is further substituted with a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, anilines are known to undergo reactions such as acylation, alkylation, and sulphonation. They can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 247.26 and a molecular formula of C14H14FNO2 .Applications De Recherche Scientifique

Synthesis and Molecular Structure Analysis

- Synthesis of 3-Fluoro-2-quinolones : This research demonstrates the preparation of N-(Fluoro-3-methoxyacryloyl)anilines leading to the synthesis of 3-fluoro-2-quinolones. These compounds are synthesized through a cyclocondensation process, highlighting their potential in creating heterocyclic compounds with specific substituent patterns, which could be pivotal in pharmaceutical and material science applications (Mävers & Schlosser, 1996).

Biological Activity and Chemical Analysis

- C-Met Kinase Inhibitors : Docking and QSAR studies have been conducted on derivatives similar to 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline as c-Met kinase inhibitors. These studies help understand the molecular features contributing to high inhibitory activity, providing a pathway for the development of cancer therapies (Caballero et al., 2011).

Material Science and Engineering

- Fluoro-Functionalized Imines for NLO Applications : Research into halo-functionalized crystalline Schiff base compounds, including derivatives of this compound, reveals their potential in nonlinear optical (NLO) applications. These findings could influence the development of materials for optical devices and sensors (Ashfaq et al., 2022).

Environmental Applications and Sensing Technologies

- Fluorescent Sensors for Metal Ions : The synthesis and characterization of compounds based on this compound derivatives have led to the development of fluorescent sensors for metal ions such as aluminum(III), showcasing their utility in environmental monitoring and biological systems (Tian et al., 2015).

Analytical Chemistry

- Fluorogenic Imines for Mannich-type Reactions : The development of fluorogenic imines derived from aniline, including this compound derivatives, enables the fluorescent detection of Mannich-type reactions of phenols in water. This application is critical in analytical chemistry for visualizing and studying reaction mechanisms (Guo et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

As “3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline” is a research chemical, its future directions would likely depend on the outcomes of the research it is used in . It could potentially be used in the development of new materials or pharmaceuticals, but more research is needed to determine its potential applications.

Propriétés

IUPAC Name |

3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(16)8-11(12)15/h3-8H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTZNFRMGXUYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)

![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2767460.png)

![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)

![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)

![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide](/img/structure/B2767472.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767473.png)

![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride](/img/structure/B2767475.png)